1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene
Overview
Description
1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene is an organic compound with a complex structure that includes dichlorobenzene and nitroethenyl groups
Preparation Methods
The synthesis of 1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to introduce the nitroethenyl and phenoxy groups.
Chemical Reactions Analysis
1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other groups using reagents like sodium hydroxide or other nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to its biological activity and potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene involves its interaction with specific molecular targets. The electrophilic aromatic substitution mechanism is a key pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to exert its effects.
Comparison with Similar Compounds
Similar compounds to 1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene include:
1,2-dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.
1,2-dichloro-4-methylbenzene: A compound with a methyl group instead of the nitroethenyl group.
These compounds share some structural similarities but differ in their functional groups, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
1,2-dichloro-4-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-13-6-5-11(9-14(13)17)10-21-15-4-2-1-3-12(15)7-8-18(19)20/h1-9H,10H2/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNMVRTSCIHLM-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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